molecular formula C21H25N3O3S B11671815 N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B11671815
M. Wt: 399.5 g/mol
InChI Key: JTIRTFWJWSTCPB-UHFFFAOYSA-N
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Description

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE typically involves the reaction of benzyl chloride with cyclohexylidenehydrazinecarbonyl phenylmethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or DMSO, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in inhibiting specific biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the binding of certain ligands to their receptors, thereby modulating cellular responses. The exact mechanism involves the formation of stable complexes with the target molecules, leading to altered biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-4-CHLORO-N-CYCLOHEXYLBENZAMIDE
  • N-BENZYL-N-CYCLOHEXYLBENZAMIDE

Uniqueness

N-BENZYL-N-[4-(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with target molecules sets it apart from other similar compounds .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(cyclohexylideneamino)benzamide

InChI

InChI=1S/C21H25N3O3S/c1-28(26,27)24(16-17-8-4-2-5-9-17)20-14-12-18(13-15-20)21(25)23-22-19-10-6-3-7-11-19/h2,4-5,8-9,12-15H,3,6-7,10-11,16H2,1H3,(H,23,25)

InChI Key

JTIRTFWJWSTCPB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=C3CCCCC3

Origin of Product

United States

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